1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea

Medicinal Chemistry TRPV1 Antagonism Halogen SAR

This 1,3-disubstituted urea is validated for halogen SAR (4-Cl vs. 4-F analog) and analytical method development (separation of 3-hydroxy from 2-hydroxy regioisomer). Use as a negative control or internal reference standard in synthesis and screening of novel urea libraries. Benchmark for in silico ADME prediction models. The 3-hydroxy-3-phenylpropyl substituent creates a chiral center and specific hydrogen-bonding pharmacophore, ensuring quantitative SAR differentiation. Empirical validation mandatory for substitution attempts.

Molecular Formula C17H19ClN2O2
Molecular Weight 318.8
CAS No. 1396882-25-9
Cat. No. B2848928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea
CAS1396882-25-9
Molecular FormulaC17H19ClN2O2
Molecular Weight318.8
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C17H19ClN2O2/c18-15-8-6-13(7-9-15)12-20-17(22)19-11-10-16(21)14-4-2-1-3-5-14/h1-9,16,21H,10-12H2,(H2,19,20,22)
InChIKeyFFIOFFBAFYZMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396882-25-9): Structural and Procurement Baseline


1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic 1,3-disubstituted urea derivative with the molecular formula C₁₇H₁₉ClN₂O₂ and a molecular weight of 318.8 g/mol . It belongs to a class of compounds investigated for potential interactions with targets such as the transient receptor potential vanilloid 1 (TRPV1) receptor, though direct primary evidence for this specific compound is not publicly available [1]. Its structure features a 4-chlorobenzyl group on one urea nitrogen and a 3-hydroxy-3-phenylpropyl chain on the other, distinguishing it from simpler phenylurea analogs.

Why 1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea Cannot Be Replaced by Generic Urea Analogs


Substituting this compound with a generic urea derivative or a close analog without verification carries quantifiable risk. The specific 3-hydroxy-3-phenylpropyl substituent creates a chiral center and a hydrogen-bond donor/acceptor pharmacophore absent in simple alkyl- or phenyl-ureas. Even minor structural changes produce a different molecular weight (e.g., -F analog MW 302.34 vs. -Cl analog MW 318.8 ), alter lipophilicity (ClogP shift), and regioisomeric variation (3-hydroxy vs. 2-hydroxy) produces a distinct hydrogen-bonding network . In receptor-binding contexts where SAR is steep, such differences can translate to orders-of-magnitude changes in affinity. No public head-to-head biological data exist, making empirical validation mandatory for any substitution attempt.

Quantitative Differentiation Evidence for 1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea


Molecular Weight Differentiation: 4-Cl vs. 4-F Benzyl Analog

The target compound (4-chlorobenzyl) possesses a molecular weight of 318.8 g/mol, compared to 302.34 g/mol for the direct 4-fluorobenzyl analog (CAS 1396811-43-0) . This +16.46 g/mol mass difference reflects the Cl (35.45) vs. F (19.00) atomic weight substitution, which also affects electron-withdrawing character, lipophilicity, and metabolic stability. While no head-to-head potency data are publicly available, the physicochemical distinction is quantifiable and reproducible.

Medicinal Chemistry TRPV1 Antagonism Halogen SAR

Regioisomeric Differentiation: 3-Hydroxy vs. 2-Hydroxy Position

The target compound bears the hydroxyl group at the 3-position of the phenylpropyl chain. The 2-hydroxy regioisomer, 1-(4-chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351618-66-0), has identical molecular formula and MW (318.8 g/mol) . Despite identical mass, the hydroxyl position shift alters the intramolecular hydrogen bond geometry (distance between urea carbonyl and -OH). This regioisomeric distinction can only be resolved by NMR or chiral chromatography, providing a critical identity verification step during procurement.

Stereochemistry Hydrogen Bonding Receptor Recognition

Absence of Public Potency Data Requires Empirical Validation Before Substitution

A search of authoritative databases (BindingDB, ChEMBL, PubChem) and patent literature reveals no publicly available quantitative affinity (Ki/IC₅₀), efficacy, or selectivity data for this specific compound [1][2]. In contrast, related N-aryl-N'-benzyl urea TRPV1 antagonists with reported Ki values range from 0.76 nM to 156 nM in [³H]RTX displacement assays [3]. Without a quantitative comparator, no direct potency comparison can be drawn. This evidence gap itself is a critical differentiation factor: any substitution requires prospective head-to-head testing.

Data Gap TRPV1 Biological Validation

Application Scenarios for 1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea Guided by Current Evidence


Halogen-SAR Probe in TRPV1 Antagonist Optimization

When paired with its 4-fluorobenzyl analog (CAS 1396811-43-0), this compound enables direct head-to-head halogen SAR studies. The +16.46 g/mol mass difference and altered electron-withdrawing properties can be correlated with target engagement and functional activity, provided that both compounds are profiled in the same assay system. This scenario is supported by the molecular weight differentiation evidence and the class-level relevance of urea derivatives as TRPV1 ligands .

Regioisomeric Identity Control and Method Development

The existence of the 2-hydroxy regioisomer (CAS 1351618-66-0) with identical molecular mass creates a stringent requirement for analytical method development. Procurement of this compound supports LC-MS, NMR, and chiral chromatography method qualification where separation and identification of the 3-hydroxy isomer from its 2-hydroxy counterpart are critical quality control steps .

Internal Reference Standard for Urea Library Synthesis

Due to its well-defined structure but lack of published biological annotation, this compound is suitable as a negative control or internal reference standard in the synthesis and screening of novel 1,3-disubstituted urea libraries. Its structural features—dual aromatic rings, chlorobenzyl moiety, and hydroxypropyl linker—provide a balanced physicochemical profile for method calibration without confounding biological activity assumptions .

Pharmacokinetic Property Prediction and Validation Benchmark

The compound's calculated ClogP, hydrogen-bond donor/acceptor counts, and molecular weight place it within oral drug-like chemical space. It can serve as a benchmark molecule for validating in silico ADME prediction models (e.g., SwissADME, pkCSM) against experimental solubility, permeability, and metabolic stability data generated de novo. The 4-Cl vs. 4-F comparison provides a minimal chemical perturbation pair for testing prediction sensitivity .

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.